D-Glucose-2-d1

Overview

Description

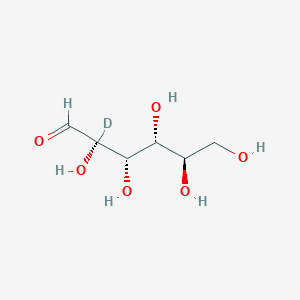

D-Glucose-2-d1, also known as Deuterierte Glucose, Markierte Glucose, or Dextrose-2-d1, is a stable isotope of glucose . It has a linear formula of HOCH2[CHOH]3CDOHCHO and a molecular weight of 181.16 . It is commonly used in laboratory settings and for the synthesis of substances .

Molecular Structure Analysis

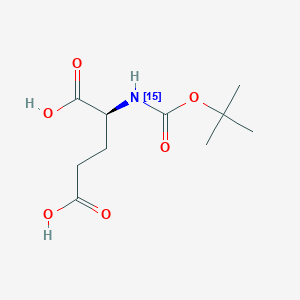

The molecular structure of this compound is similar to that of glucose, with the only difference being the presence of a deuterium atom (D) instead of a hydrogen atom at the 2nd position . Glucose is an aldohexose, meaning it is a six-carbon sugar with a terminal aldehyde group . The configurations of each of the chiral carbons in glucose are the same in this compound .

Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be similar to those of glucose. For example, glucose oxidase can catalyze the oxidation of glucose to form hydrogen peroxide, which then reacts with a dye in the presence of peroxidase to give a stable-colored product . Another study discusses the use of glucose oxidase in the production of D-gluconic acid .

Scientific Research Applications

Metabolomics in Diabetes Research

D-Glucose-2-d1 is relevant in the study of diabetes mellitus (DM), particularly in high-throughput metabolomics screening. This approach is crucial for understanding DM's pathophysiological pathways, as highlighted in a study that identified plasma metabolites associated with Type 1 and Type 2 diabetes. The study emphasized the role of altered metabolites like glucose and fructose in diabetes, providing insights for potential interventions (Arneth, Arneth, & Shams, 2019).

Advances in Brain Imaging Techniques

In brain research, this compound facilitates the study of glucose uptake and metabolism. Using chemical exchange saturation transfer (CEST) MRI techniques, 2-deoxy-D-glucose (2DG) - a similar molecule - allows for non-invasive imaging of deoxyglucose/glucose uptake in the brain. This method represents a significant advancement in studying cerebral metabolism without the need for isotopic labeling (Nasrallah et al., 2013).

Exploring Glycolysis and Cell Growth

The impact of 2-deoxy-D-glucose on cell growth and metabolism is significant in cancer research. This glucose analog interferes with glycolytic ATP production and has been studied for its ability to induce apoptosis and alter gene expression in tumor cells. Its cytotoxic and radiosensitizing effects on various tumor cells provide insights into potential cancer therapies (Dwarakanath, 2009).

Insights into Fatty Acid Metabolism

Research using this compound has also explored its role in fatty acid metabolism, particularly in relation to endocrine disorders. A study utilizing 2-deoxy-D-glucose revealed insights into the interplay between carbohydrate and fat metabolism in various endocrine conditions. This research underscored the influence of thyroid hormone and cortisone in the regulation of free fatty acid (FFA) mobilization, contributing to our understanding of metabolic regulation in endocrine disorders (Harlan et al., 1963).

Implications for Neurological Research

In neurological studies, 2-deoxyglucose has been utilized for quantitatively measuring metabolic activity. It has been employed in research to map functional activity in the brain, offering high-resolution insights into the metabolic activity of individual neurons. This has significant implications for studying brain function and disorders, as demonstrated in studies on invertebrate nervous systems (Sejnowski et al., 1980).

Applications in Diabetes Treatment Research

This compound's relevance extends to the development of diabetes treatments. Studies have investigated the role of enzyme inhibitors in treating type 2 diabetes, focusing on enhancing the action of insulin receptors and improving glucose transport mechanisms in cells. These studies are crucial for identifying more effective treatments for diabetes, as seen in research on Protein Tyrosine Phosphatase (PTP1b) inhibitors (Eleftheriou et al., 2019).

Tumor Imaging and Therapy

This compound analogs like 2-deoxy-D-glucose and 2-fluoro-2-deoxy-D-glucose are significant in cancer research, particularly in tumor imaging and therapy. These analogs are preferentially taken up by cancer cells and have shown promise in distinguishing between malignant and benign tumors, as well as in monitoring tumor metabolism and response to therapy using MRI techniques (Rivlin et al., 2013).

Safety and Hazards

According to the safety data sheet for D-(+)-Glucose, it is not classified as a hazardous substance or mixture . In case of skin contact, it is recommended to take off immediately all contaminated clothing and rinse skin with water . If swallowed, make the victim drink water and consult a doctor if feeling unwell .

Properties

IUPAC Name |

(2R,3S,4R,5R)-2-deuterio-2,3,4,5,6-pentahydroxyhexanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i3D | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCGUPFRVQAUEE-FPCZXLAFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@](C=O)([C@H]([C@@H]([C@@H](CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746049 | |

| Record name | D-(C~2~-~2~H)Glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30737-83-8 | |

| Record name | D-(C~2~-~2~H)Glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

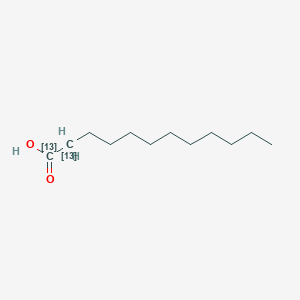

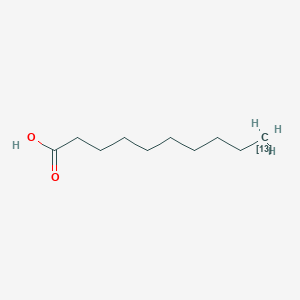

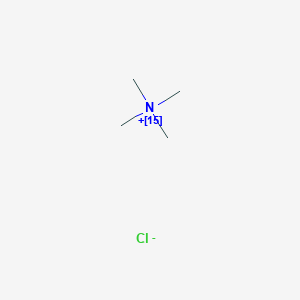

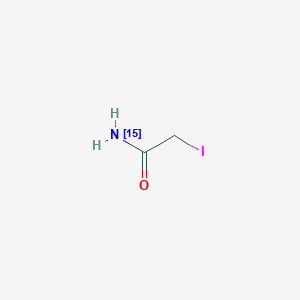

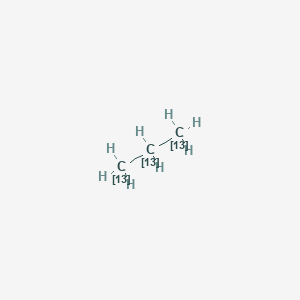

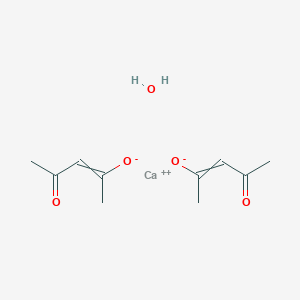

Retrosynthesis Analysis

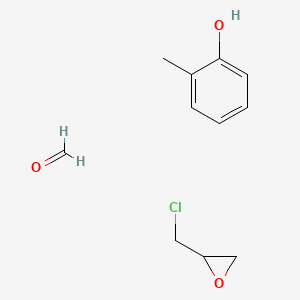

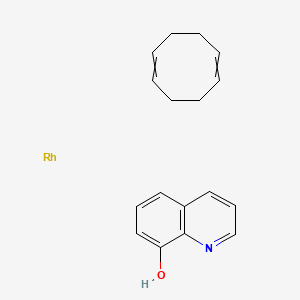

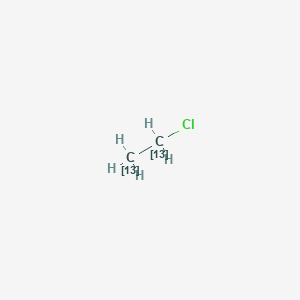

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

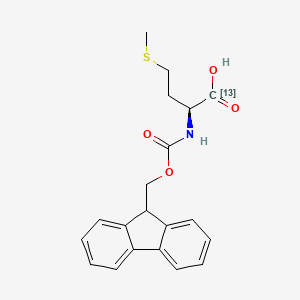

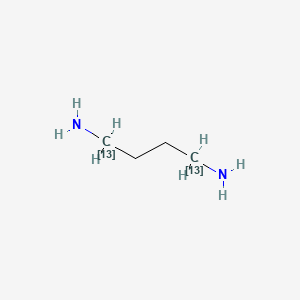

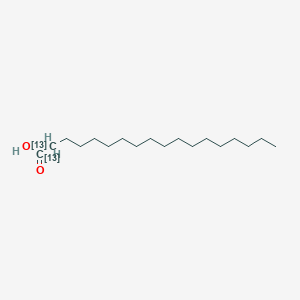

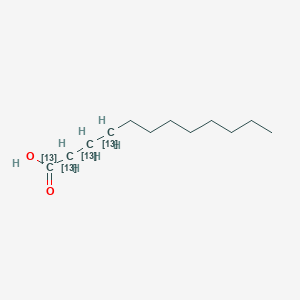

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.